molecular formula C20H27NO B5079767 N-(2-adamantyl)-4-phenylbutanamide

N-(2-adamantyl)-4-phenylbutanamide

Cat. No.: B5079767
M. Wt: 297.4 g/mol
InChI Key: DXDYPUNADFHEPG-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-4-phenylbutanamide is a compound that features an adamantane moiety attached to a phenylbutanamide structure. Adamantane, a polycyclic cage molecule, is known for its high symmetry and remarkable properties, making it a valuable scaffold in various chemical and pharmaceutical applications . The incorporation of the adamantane structure into other molecules often enhances their stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)-4-phenylbutanamide typically involves the reaction of 2-adamantylamine with 4-phenylbutanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-adamantylamine+4-phenylbutanoyl chlorideThis compound+HCl\text{2-adamantylamine} + \text{4-phenylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-adamantylamine+4-phenylbutanoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(2-adamantyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The carbonyl group in the phenylbutanamide structure can be reduced to form the corresponding alcohol.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Alcohol derivatives of the phenylbutanamide structure.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

N-(2-adamantyl)-4-phenylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The phenylbutanamide structure may interact with enzymes or receptors, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug that also features an adamantane moiety.

    Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane structure.

    Rimantadine: Another antiviral drug with a similar structure.

Uniqueness: N-(2-adamantyl)-4-phenylbutanamide is unique due to the combination of the adamantane moiety with the phenylbutanamide structure. This combination imparts unique properties such as enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-adamantyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c22-19(8-4-7-14-5-2-1-3-6-14)21-20-17-10-15-9-16(12-17)13-18(20)11-15/h1-3,5-6,15-18,20H,4,7-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDYPUNADFHEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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